molecular formula C10H14N2O2 B11902856 Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate CAS No. 1194374-56-5

Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate

Cat. No.: B11902856
CAS No.: 1194374-56-5
M. Wt: 194.23 g/mol
InChI Key: SLUJXCIBLMEZBL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate (CAS 1194374-56-5) is a high-purity chemical compound with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . This molecule features a pyrrole ring, a key heterocyclic scaffold in medicinal chemistry, which is functionalized with an amino group, an ester group, and a cyclopropyl substituent. This specific structure makes it a valuable building block for organic synthesis and pharmaceutical research, particularly for the development of novel compounds with potential biological activity. The cyclopropyl group can influence the molecule's metabolic stability and conformation, while the amino and ethyl ester groups offer versatile handles for further chemical modification, such as amide bond formation or hydrolysis. Proper handling and storage are essential for maintaining the integrity of this reagent. It is recommended to be stored sealed in a dry environment, at cool temperatures between 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1194374-56-5

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7(11)5-8(12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3

InChI Key

SLUJXCIBLMEZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2CC2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, diethyl 2-((2-cyanovinyl)amino)malonate is suspended in anhydrous toluene and treated with sodium ethoxide in ethanol at 55–60°C for 5 hours. The reaction proceeds via nucleophilic attack of the enolate on the nitrile group, forming the pyrrole ring. Subsequent acidification with acetic acid (pH 7–8) precipitates the crude product, which is purified via solvent extraction (ethyl acetate/water) and recrystallization from acetonitrile-isopropanol HCl.

Key Data:

  • Input: 100 g diethyl 2-((2-cyanovinyl)amino)malonate (83% assay)

  • Output: 40 g ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride

  • Yield: 57% (assay-corrected)

  • Purity: 97.7% (HPLC)

Cyclopropanation via Copper-Mediated Cross-Coupling

Following pyrrole ring formation, the cyclopropyl group is introduced at the 5-position using cyclopropyl boronic acid under Ullmann-type conditions. A stirred mixture of ethyl 3-amino-1H-pyrrole-2-carboxylate, cyclopropyl boronic acid (2.1 equiv), and Cu(OAc)₂ in DMSO is heated to 80°C for 12 hours. The reaction exploits the electrophilic aromatic substitution (SEAr) characteristics of the pyrrole ring, with copper facilitating the coupling of the boronic acid to the electron-rich C5 position.

Optimized Parameters:

ParameterValue
Temperature80°C
CatalystCu(OAc)₂ (10 mol%)
SolventDMSO
Reaction Time12 hours
Isolated Yield72%

Direct Cyclopropanation of Pre-Formed Pyrrole Intermediates

An alternative approach involves late-stage cyclopropanation of ethyl 3-amino-5-iodo-1H-pyrrole-2-carboxylate using cyclopropylzinc reagents. This method, derived from palladium-catalyzed Negishi coupling, offers superior regioselectivity but requires pre-functionalization of the pyrrole at C5.

Synthetic Procedure

  • Iodination: Ethyl 3-amino-1H-pyrrole-2-carboxylate is treated with N-iodosuccinimide (NIS) in DMF at 0°C, yielding the 5-iodo derivative (89% yield).

  • Negishi Coupling: The iodopyrrole is reacted with cyclopropylzinc bromide (2.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) at 60°C for 6 hours.

Comparative Performance:

StepYieldPurity (HPLC)
Iodination89%98.2%
Negishi Coupling68%95.4%

Challenges and Mitigations

  • Side Reactions: Competing protodeiodination reduces yields. Adding ZnCl₂ (1 equiv) suppresses this pathway by stabilizing the intermediate palladium complex.

  • Purification: Silica gel chromatography (ethyl acetate/hexanes, 1:3) effectively separates the cyclopropanated product from residual starting material.

Comparative Analysis of Methods

The table below contrasts the two primary synthetic routes:

ParameterCyclocondensationDirect Cyclopropanation
Total Steps32
Overall Yield41%60%
Key AdvantagesScalabilityRegioselectivity
LimitationsLow C5 selectivityPd catalyst cost
Purity (HPLC)97.7%95.4%

Emerging Methodologies

Recent advances in C–H functionalization have enabled direct cyclopropanation of unprotected pyrroles. Photoredox catalysis using Ru(bpy)₃²⁺ and cyclopropyl diazonium salts achieves 5-cyclopropylation in 65% yield under visible light irradiation. However, this method remains experimental, with scalability concerns due to high catalyst loadings (5 mol%).

Industrial-Scale Considerations

For kilogram-scale production, the cyclocondensation route is preferred due to:

  • Lower Catalyst Costs: Copper acetate ($12/mol) vs. palladium ($320/mol).

  • Simpler Workup: Acid-base extraction avoids chromatography.

  • Reproducibility: Consistent yields (±2%) across 10+ batches .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Properties

Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate features a five-membered nitrogen-containing ring (pyrrole) with an amino group at the 3-position, a cyclopropyl group at the 5-position, and an ethyl ester at the 2-position. The molecular formula is C_10H_14N_2O_2, and it has a molecular weight of approximately 194.23 g/mol. The unique cyclopropyl substitution enhances the compound's stability and binding affinity to biological targets, making it a candidate for drug development .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The amino group facilitates hydrogen bonding with macromolecules, while the cyclopropyl moiety contributes to the compound's reactivity and biological efficacy. Studies indicate that this compound can modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation, depending on its structural conformation and the nature of the target site .

Drug Development

This compound has been identified as a promising lead compound for developing novel pharmaceuticals aimed at treating various diseases. Its ability to interact with specific enzymes or receptors suggests applications in:

  • Cancer Therapy : The compound's structural similarity to known anticancer agents positions it as a potential candidate for further investigation in cancer treatment protocols.
  • Neurological Disorders : Research into its effects on neurotransmitter receptors may lead to developments in treatments for conditions such as depression or anxiety .

Case Study: Enzyme Modulation

A study focused on the compound's interaction with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. The findings indicated that derivatives of this compound exhibited nanomolar potency against Plasmodium DHODH, suggesting potential applications in antimalarial drug development .

Agrochemical Applications

Beyond medicinal uses, this compound may also find applications in agrochemicals. Its structural properties could be leveraged to develop new pesticides or herbicides that target specific biological pathways in pests while minimizing environmental impact. Research into its derivatives could lead to compounds that enhance crop resilience against pests or diseases .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Common synthetic routes include:

  • Cyclization Reactions : Utilizing starting materials that can undergo cyclization to form the pyrrole ring.
  • Purification Techniques : Methods such as recrystallization and chromatography are employed to obtain pure compounds.
  • Industrial Production : Continuous flow reactors and automated systems may enhance efficiency and yield during large-scale production .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Table 1: Key Structural Features of Comparable Pyrrole Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Molar Mass (g/mol) Key References
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate Amino (-NH₂) Cyclopropyl (C₃H₅) C₁₁H₁₄N₂O₂ Not reported N/A
Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate Ethyl ester (-COOEt) Benzoyl (C₆H₅CO-) C₁₅H₁₆N₂O₃ Not reported
Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate Amino (-NH₂) Benzyl (C₆H₅CH₂-) C₁₄H₁₆N₂O₂ 244.29
Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate Ethyl ester (-COOEt) Phenyl (C₆H₅) C₁₄H₁₄N₂O₂ Not reported
Ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methyl-1H-pyrrole-2-carboxylate Ethoxycarbonyl ethyl (-CH₂CH₂COOEt) Methyl (-CH₃) C₁₃H₁₇NO₅ Not reported

Reactivity and Functionalization

  • Cyclopropyl vs. Benzoyl/Benzyl/Phenyl Groups :
    The cyclopropyl group in the target compound introduces unique steric constraints and electronic effects compared to aromatic substituents (e.g., benzoyl in compound 55 or benzyl in ). Cyclopropyl’s electron-withdrawing character and ring strain may enhance reactivity in ring-opening or cross-coupling reactions, whereas benzoyl/benzyl groups promote π-π stacking interactions in biological systems .

  • Amino Group Position: The amino group at position 3 (target compound) vs. position 2 (e.g., compound 55 or ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate ) alters hydrogen-bonding capacity and nucleophilicity. For instance, amino at position 3 may direct electrophilic substitution to position 4, whereas position 2 amino groups could stabilize intermediates in heterocyclic condensations .
  • Ester vs. Ethoxycarbonyl Ethyl Chains: Ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methyl-1H-pyrrole-2-carboxylate features an extended ethoxycarbonyl ethyl chain at position 3, increasing lipophilicity compared to the target compound’s amino group.

Physicochemical Properties

  • Steric Effects : The cyclopropyl group’s three-membered ring imposes greater steric hindrance than methyl or phenyl groups, affecting crystallization behavior and molecular packing, as inferred from SHELX-based crystallography studies (e.g., ).

Biological Activity

Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activity. This article explores its interactions with various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered pyrrole ring with specific substituents:

  • Amino group at the 3-position
  • Cyclopropyl group at the 5-position
  • Ethyl ester at the 2-position

Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it has a molecular weight of approximately 194.23 g/mol. The unique cyclopropyl substitution is believed to enhance its chemical stability and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets:

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric modulation. This modulation is influenced by the structural conformation of the compound and the nature of the target site.
  • Receptor Binding : The amino group facilitates hydrogen bonding with macromolecules, enhancing binding affinity to receptors, which may play a role in therapeutic applications.
  • Potential Antiviral Activity : Similar pyrrole derivatives have been studied for their ability to inhibit hepatitis B virus (HBV) capsid assembly, suggesting that this compound may exhibit similar antiviral properties .

Binding Affinity Studies

Computational studies have demonstrated that compounds with a pyrrole scaffold exhibit significant binding interactions with viral proteins. For instance, molecular dynamics simulations revealed that pyrrole inhibitors engage in strong nonpolar interactions with key residues in HBV core proteins, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of pyrrole derivatives indicates that modifications in the cyclopropyl moiety can significantly affect biological activity. This suggests that this compound could be optimized for enhanced efficacy through structural modifications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme ModulationCompetitive inhibition and allosteric effects
Antiviral PotentialInhibition of HBV capsid assembly
Antibacterial ActivityEffective against Staphylococcus aureus

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